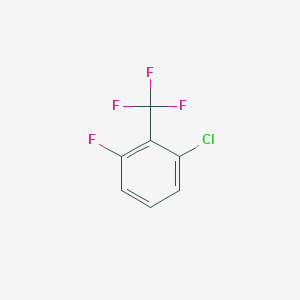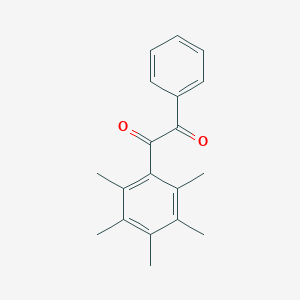![molecular formula C11H15N3O5 B024734 (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid CAS No. 102772-04-3](/img/structure/B24734.png)
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid, also known as MPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a derivative of pyrimidine and is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides.
科学研究应用
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and viral infections. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has also been shown to modulate the immune system by inhibiting the proliferation of T-lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. Furthermore, (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to inhibit the replication of several viruses, including hepatitis B and C viruses, human immunodeficiency virus (HIV), and influenza virus.
作用机制
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid exerts its pharmacological effects by inhibiting DHODH, an enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidine nucleotides. DHODH is a mitochondrial enzyme that converts dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP) and subsequently to other pyrimidine nucleotides. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid binds to the active site of DHODH and blocks the conversion of dihydroorotate to orotate, thereby inhibiting the de novo synthesis of pyrimidine nucleotides.
生化和生理效应
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, modulation of the immune system, and inhibition of viral replication. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of using (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid in lab experiments is its high potency and specificity for DHODH inhibition. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to have a low toxicity profile and can be administered orally or intravenously. However, (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has some limitations, including its poor solubility in water, which can affect its bioavailability. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid also has a short half-life, which can limit its therapeutic efficacy in vivo.
未来方向
There are several future directions for the research and development of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid. One potential direction is to develop more potent and selective DHODH inhibitors that can overcome the limitations of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid. Another direction is to investigate the potential applications of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, future studies should focus on elucidating the molecular mechanisms underlying the pharmacological effects of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid and identifying the potential biomarkers for predicting the response to (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid treatment.
合成方法
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid is synthesized from 5-methyluracil, which is reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid as a white crystalline solid with a purity of over 99%.
属性
CAS 编号 |
102772-04-3 |
|---|---|
产品名称 |
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid |
分子式 |
C11H15N3O5 |
分子量 |
269.25 g/mol |
IUPAC 名称 |
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5/c1-5-4-14(11(19)13-8(5)15)7(3)9(16)12-6(2)10(17)18/h4,6-7H,1-3H3,(H,12,16)(H,17,18)(H,13,15,19)/t6-,7?/m0/s1 |
InChI 键 |
WVFIOJLOGSZBSO-PKPIPKONSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
同义词 |
poly-2-(2-(thymin-1-yl)propanamido)propenoic acid PTPPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



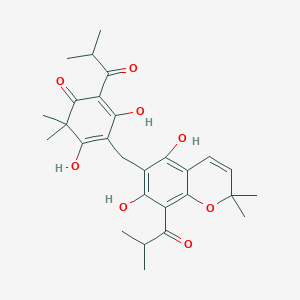
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
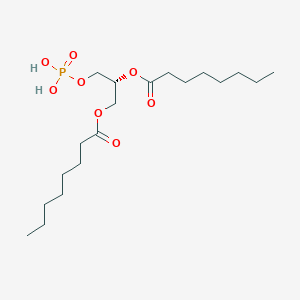
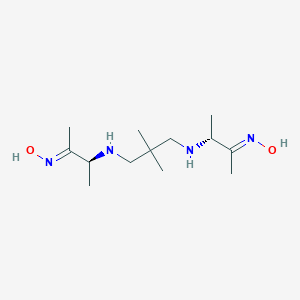
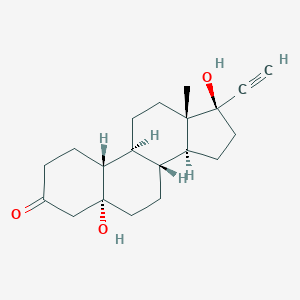
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
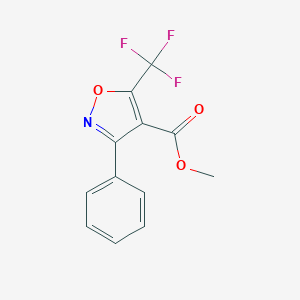
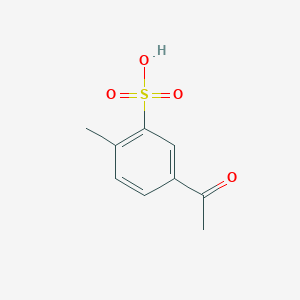
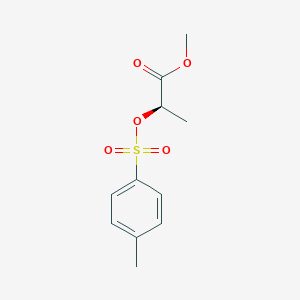
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
